2-(3-Hydrobenzimidazol-2-ylidene)-2-((4-(isopropyl)phenyl)sulfonyl)ethanenitrile
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Description
2-(3-Hydrobenzimidazol-2-ylidene)-2-((4-(isopropyl)phenyl)sulfonyl)ethanenitrile is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and catalysis. This compound is also known as HBI-8000 and is a potent inhibitor of histone deacetylases (HDACs).
Scientific Research Applications
Synthesis and Antimicrobial Properties
A study by Kumar, Prasad, and Chandrashekar (2013) elaborated on the synthesis of novel sulfonyl derivatives, which include isopropyl thiazole-derived Schiff bases. These compounds displayed moderate to significant antibacterial and antifungal activities, highlighting their potential in antimicrobial applications (G. V. Suresh Kumar, Y. Rajendra Prasad, & S. Chandrashekar, 2013).
Catalytic Activity in Transfer Hydrogenation
Fernández, Puerta, and Valerga (2011, 2012) investigated ruthenium(II) complexes with picolyl-functionalized N-heterocyclic carbenes, including those with isopropyl substituents. These complexes exhibited catalytic activity in transfer hydrogenation of ketones, signifying their importance in catalysis (F. Fernández, M. C. Puerta, & P. Valerga, 2011), (F. Fernández, M. C. Puerta, & P. Valerga, 2012).
Polybenzimidazole Membranes
Liu et al. (2014) synthesized sulfonated polybenzimidazoles that showed excellent thermal stability and potential for use in proton exchange membranes, suggesting applications in fuel cells and membrane technology (Cheng Liu, Xiuping Li, Shou-hai Zhang, Zhen Li, Yang Cao, & X. Jian, 2014).
Organic Synthesis and Heterocyclic Compound Development
Denisenko et al. (2011) synthesized heterocyclic compounds containing benzimidazole and thiazole moieties, which have potential applications in pharmaceuticals and materials science (A. V. Denisenko, A. V. Tverdokhlebov, A. Tolmachev, Y. Volovenko, S. Shishkina, & O. Shishkin, 2011).
properties
IUPAC Name |
2-(1,3-dihydrobenzimidazol-2-ylidene)-2-(4-propan-2-ylphenyl)sulfonylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12(2)13-7-9-14(10-8-13)24(22,23)17(11-19)18-20-15-5-3-4-6-16(15)21-18/h3-10,12,20-21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVKMINOBIJFCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=C2NC3=CC=CC=C3N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dihydrobenzimidazol-2-ylidene)-2-(4-propan-2-ylphenyl)sulfonylacetonitrile |
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